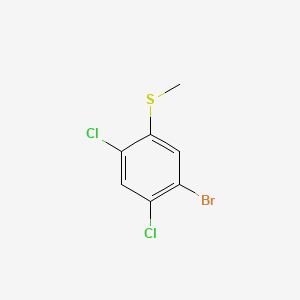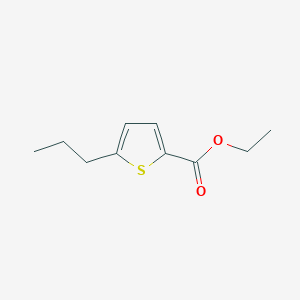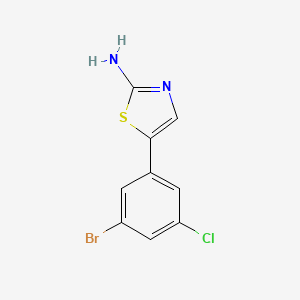
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzyloxy group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol or benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the benzyloxy group is converted to an aldehyde or acid through the loss of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-methylbenzene: Lacks the bromine and fluorine substituents.
2-(Benzyloxy)-1-bromo-3-methylbenzene: Lacks the fluorine substituent.
2-(Benzyloxy)-1-bromo-5-fluorobenzene: Lacks the methyl substituent.
Uniqueness
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl and benzyloxy) groups allows for diverse chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H12BrFO |
|---|---|
Peso molecular |
295.15 g/mol |
Nombre IUPAC |
1-bromo-5-fluoro-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(16)8-13(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
OGXAPBTUOGTWKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



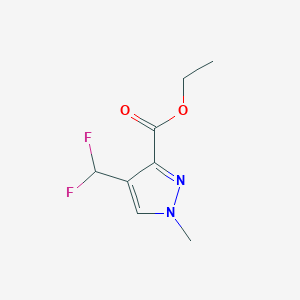
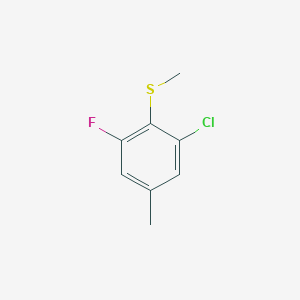
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
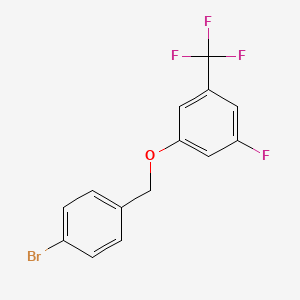
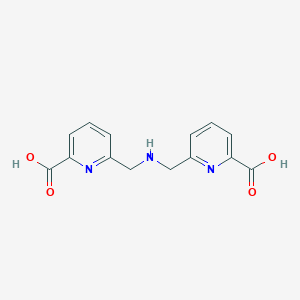

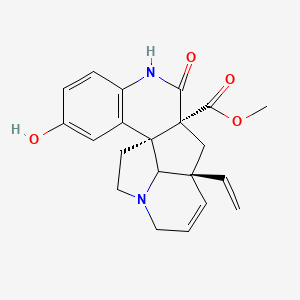
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)
